Bis((trimethylsilyl)methyl)mercury
Overview
Description
Bis((trimethylsilyl)methyl)mercury is an organomercury compound with the chemical formula [(CH3)3SiCH2]2Hg. It is a chemical reagent known for its unique properties and applications in various fields of scientific research. The compound consists of a mercury atom bonded to two trimethylsilylmethyl groups, making it a valuable intermediate in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis((trimethylsilyl)methyl)mercury was first synthesized by the reaction of trimethylsilyl bromide with sodium amalgam. The reaction proceeds as follows: [ 2 \text{Na} + \text{Hg} + \text{TMSBr} \rightarrow \text{TMS}_2\text{Hg} + 2 \text{NaBr} ] where TMSBr represents trimethylsilyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent contamination and degradation of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis((trimethylsilyl)methyl)mercury undergoes various types of chemical reactions, including:
Decomposition: On prolonged heating at 100-160°C or when exposed to light as an ethereal solution, it decomposes to hexamethyldisilane and mercury. [ \text{TMS}_2\text{Hg} \rightarrow (\text{CH}_3)_3\text{Si-Si}(\text{CH}_3)_3 + \text{Hg} ]
Reaction with Hydrogen Chloride: It reacts with hydrogen chloride to produce trimethylsilane and trimethylsilyl chloride. [ \text{TMS}_2\text{Hg} + \text{HCl} \rightarrow \text{TMSH} + \text{TMSCl} + \text{Hg} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen chloride and other halogenated compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include hexamethyldisilane, trimethylsilane, and trimethylsilyl chloride .
Scientific Research Applications
Bis((trimethylsilyl)methyl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in studying the interactions between mercury and biological molecules.
Medicine: Research into the potential medicinal applications of organomercury compounds often involves this compound as a model compound.
Mechanism of Action
The mechanism by which bis((trimethylsilyl)methyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can undergo oxidative addition and reductive elimination reactions, which are key pathways in organometallic chemistry. These reactions allow the compound to participate in the formation and cleavage of chemical bonds, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis((trimethylsilyl)methyl)mercury include:
Bis(trimethylsilyl)mercury: Another organomercury compound with similar properties and applications.
Trimethylsilylmethylmercury chloride: A related compound with a different halogen substituent.
Dimethylmercury: A simpler organomercury compound with two methyl groups bonded to mercury.
Uniqueness
This compound is unique due to the presence of the trimethylsilylmethyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it a valuable reagent in the synthesis of organosilicon compounds .
Properties
IUPAC Name |
bis(trimethylsilylmethyl)mercury | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11Si.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFJLBRRNSQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Hg]C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22HgSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157874 | |
Record name | Bis((trimethylsilyl)methyl)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13294-23-0 | |
Record name | Bis[(trimethylsilyl)methyl]mercury | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13294-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis((trimethylsilyl)methyl)mercury | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis((trimethylsilyl)methyl)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(trimethylsilyl)methyl]mercury | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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